Kyoto probe 1

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

特性

分子式 |

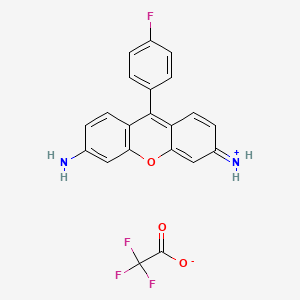

C21H14F4N2O3 |

|---|---|

分子量 |

418.3 g/mol |

IUPAC名 |

[6-amino-9-(4-fluorophenyl)xanthen-3-ylidene]azanium;2,2,2-trifluoroacetate |

InChI |

InChI=1S/C19H13FN2O.C2HF3O2/c20-12-3-1-11(2-4-12)19-15-7-5-13(21)9-17(15)23-18-10-14(22)6-8-16(18)19;3-2(4,5)1(6)7/h1-10,21H,22H2;(H,6,7) |

InChIキー |

ADFLZJALCLDWDM-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC=C1C2=C3C=CC(=[NH2+])C=C3OC4=C2C=CC(=C4)N)F.C(=O)(C(F)(F)F)[O-] |

製品の起源 |

United States |

Foundational & Exploratory

Kyoto Probe 1: An In-depth Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of Kyoto Probe 1 (KP-1), a fluorescent probe for the selective identification and monitoring of human pluripotent stem cells (hPSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs). This document details the probe's mechanism of action, provides key technical data, outlines detailed experimental protocols for its application in live-cell imaging and flow cytometry, and presents quantitative data from seminal studies. This guide is intended for researchers, scientists, and drug development professionals working in the field of stem cell biology and regenerative medicine.

Introduction

The ability to distinguish pluripotent stem cells from their differentiated progeny is critical for both basic research and the clinical application of stem cell-based therapies. The tumorigenic potential of undifferentiated hPSCs necessitates their complete removal from therapeutic cell populations. This compound (KP-1) is a cell-permeable fluorescent small molecule that selectively stains undifferentiated hPSCs, offering a valuable tool for monitoring pluripotency and for the purification of differentiated cell populations.[1][2][3]

Mechanism of Action

The selectivity of this compound for undifferentiated hPSCs is based on differential expression and activity of ATP-binding cassette (ABC) transporters.[1][4] In undifferentiated hPSCs, the expression of certain ABC transporters, specifically ABCB1 (also known as MDR1) and ABCG2 (also known as BCRP), is repressed. Consequently, when KP-1 enters these cells, it is retained and accumulates in the mitochondria, leading to a strong fluorescent signal.

In contrast, differentiated cells express higher levels of ABCB1 and ABCG2 transporters. These transporters actively efflux KP-1 from the cells, preventing its accumulation and resulting in significantly lower fluorescence. This differential retention mechanism allows for the clear distinction between pluripotent and differentiated cells.

Technical Data

A summary of the key technical specifications for this compound is provided in the table below.

| Property | Value | Reference |

| Chemical Name | 9-(4-Fluorophenyl)-3-imino-3H-xanthen-6-amine trifluoroacetate | |

| Alternative Names | KP-1, KP1 | |

| Molecular Weight | 418.35 g/mol | |

| Formula | C₁₉H₁₃FN₂O·CF₃CO₂H | |

| Purity | ≥95% (HPLC) | |

| Excitation Max (λex) | 515 nm | |

| Emission Max (λem) | 529 nm | |

| Quantum Yield (Φ) | 0.45 | |

| Solubility | Soluble to 100 mM in DMSO | |

| Storage | Store at -20°C, protect from light | |

| CAS Number | 2088021-81-0 |

Experimental Protocols

The following protocols are based on methodologies reported in key publications and provide a starting point for the use of this compound. Optimization may be required for specific cell lines and experimental conditions.

Live-Cell Imaging

This protocol is adapted from Hirata et al., 2014 and Miyagi-Shiohira et al., 2020.

Materials:

-

This compound (KP-1)

-

DMSO

-

Culture medium appropriate for hPSCs

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope with appropriate filters

Procedure:

-

Preparation of KP-1 Stock Solution: Dissolve KP-1 in DMSO to prepare a 5 mM stock solution.

-

Cell Culture: Culture hPSCs on a suitable substrate (e.g., feeder cells or Matrigel-coated plates) until colonies are formed.

-

Preparation of Staining Solution: Dilute the 5 mM KP-1 stock solution in pre-warmed culture medium to a final concentration of 2 µM.

-

Staining: Remove the culture medium from the cells and add the 2 µM KP-1 staining solution.

-

Incubation: Incubate the cells for 3 hours at 37°C in a CO₂ incubator.

-

Washing: After incubation, remove the staining solution and wash the cells twice with pre-warmed PBS.

-

Imaging: Add fresh pre-warmed culture medium to the cells and observe under a fluorescence microscope using filters appropriate for the excitation and emission maxima of KP-1 (e.g., FITC/GFP channel).

Flow Cytometry

This protocol provides a general framework for the analysis of KP-1 stained cells by flow cytometry.

Materials:

-

This compound (KP-1)

-

DMSO

-

Culture medium appropriate for hPSCs

-

Cell dissociation reagent (e.g., TrypLE, Accutase)

-

Flow cytometry staining buffer (e.g., PBS with 2% FBS)

-

Flow cytometer

Procedure:

-

Cell Preparation: Harvest hPSCs and differentiated cells using a gentle cell dissociation reagent to obtain single-cell suspensions.

-

Cell Counting: Count the cells and adjust the concentration to 1 x 10⁶ cells/mL in culture medium.

-

Staining: Add KP-1 to the cell suspension to a final concentration of 1-2 µM.

-

Incubation: Incubate the cells for 1-3 hours at 37°C.

-

Washing: Wash the cells twice with flow cytometry staining buffer by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in an appropriate volume of flow cytometry staining buffer.

-

Analysis: Analyze the cells on a flow cytometer equipped with a blue laser (e.g., 488 nm) for excitation and a green emission filter (e.g., 530/30 nm bandpass).

-

Gating Strategy:

-

Gate on single cells using forward scatter area (FSC-A) versus forward scatter height (FSC-H).

-

Gate on viable cells based on forward scatter (FSC) and side scatter (SSC) properties, excluding debris.

-

Analyze the KP-1 fluorescence in the appropriate channel (e.g., FITC).

-

Quantitative Data

The following table summarizes quantitative findings from key studies on this compound, demonstrating its selectivity.

| Cell Line / Condition | Treatment | Relative Fluorescence Intensity (Arbitrary Units) | Reference |

| KB-3-1 (Parental) | 1 µM KP-1 | High | |

| KB/ABCB1 (ABCB1-overexpressing) | 1 µM KP-1 | Low | |

| KB/ABCB1 | 1 µM KP-1 + 5 µM Cyclosporine A (ABCB1 inhibitor) | High | |

| KB-3-1 (Parental) | 1 µM KP-1 | High | |

| KB/ABCG2 (ABCG2-overexpressing) | 1 µM KP-1 | Low | |

| KB/ABCG2 | 1 µM KP-1 + 10 µM Fumitremorgin C (ABCG2 inhibitor) | High |

These data demonstrate that the overexpression of ABCB1 or ABCG2 leads to a significant reduction in KP-1 fluorescence, which can be reversed by the application of specific inhibitors for these transporters, confirming their role in the efflux of the probe.

Conclusion

This compound is a powerful and specific tool for the identification and monitoring of undifferentiated human pluripotent stem cells. Its mechanism of action, based on the differential activity of ABC transporters, provides a robust method for distinguishing between pluripotent and differentiated cell populations. The protocols and data presented in this guide offer a comprehensive resource for researchers to effectively utilize KP-1 in their studies of stem cell biology and for the development of safe and effective cell-based therapies.

References

- 1. tokyofuturestyle.com [tokyofuturestyle.com]

- 2. Novel live cell fluorescent probe for human-induced pluripotent stem cells highlights early reprogramming population - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Kyoto probe-1 reveals phenotypic differences between mouse ES cells and iTS-P cells | Semantic Scholar [semanticscholar.org]

- 4. Kyoto Probe-1 | ESCs and iPSCs | Tocris Bioscience [tocris.com]

An In-depth Technical Guide to Kyoto Probe 1 for Pluripotent Stem Cell Detection

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles, experimental protocols, and technical data related to Kyoto Probe 1 (KC1), a fluorescent probe for the live-cell detection of human pluripotent stem cells (hPSCs).

Core Principle: Exploiting Differential Transporter Expression

This compound (KC1) is a fluorescent small molecule that enables the selective identification and isolation of live human embryonic stem cells (hESCs) and induced pluripotent stem cells (hiPSCs). The fundamental principle behind its specificity lies in the differential expression of ATP-binding cassette (ABC) transporters between pluripotent and differentiated cells.

Pluripotent stem cells exhibit significantly lower levels of specific ABC transporters, namely ABCB1 (also known as Multi-Drug Resistance 1 or MDR1) and ABCG2 (also known as Breast Cancer Resistance Protein or BCRP).[1] These transporters function as efflux pumps, actively removing a wide range of substrates from the cell's interior. In differentiated cells, the expression of ABCB1 and ABCG2 is upregulated, leading to the efficient expulsion of KC1.

Conversely, the repressed expression of these transporters in hPSCs results in the intracellular accumulation of KC1.[1] The probe then localizes to the mitochondria, driven by the mitochondrial membrane potential. This accumulation within the mitochondria of pluripotent cells leads to a bright and stable fluorescent signal, allowing for their clear distinction from differentiated cells.

Mechanism of Action and Visualization

The mechanism of KC1-based pluripotent stem cell detection can be summarized in the following steps:

-

Cellular Uptake: KC1, as a cell-permeant molecule, passively diffuses across the plasma membrane of both pluripotent and differentiated cells.

-

Differential Efflux: In differentiated cells, the highly expressed ABCB1 and ABCG2 transporters recognize KC1 as a substrate and actively pump it out of the cell. This prevents intracellular accumulation. In pluripotent stem cells, the low expression of these transporters leads to the retention of KC1.

-

Mitochondrial Sequestration: The retained KC1 in pluripotent stem cells is a cationic, lipophilic molecule. This chemical property drives its accumulation within the mitochondria, which maintain a highly negative membrane potential. This sequestration is a key step in generating a strong and localized fluorescent signal.

-

Fluorescence Detection: The concentrated KC1 within the mitochondria of pluripotent stem cells emits a bright green fluorescence upon excitation, enabling their visualization and quantification.

Diagram: Mechanism of this compound Selectivity

Caption: Differential efflux of this compound in differentiated vs. pluripotent stem cells.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the performance of this compound and the expression of relevant ABC transporters.

Table 1: this compound Performance

| Cell Type Comparison | Method | Purity of KC1-Positive Population | Reference |

| Mouse Embryonic Stem Cells (mESCs) vs. Mouse induced Tissue-Specific Stem Cells (miTS-P) | Flow Cytometry | 99.87% of mESCs were KC1-positive | [2] |

| Human iPSCs vs. Human iPSC-derived Cardiomyocytes | Live Cell Imaging | Distinguishable | [1] |

| SSEA-4-positive hESCs vs. Human early hematopoietic cells (CD45, CD235, CD41a, or CD43 positive) | Flow Cytometry | Distinguishable | [1] |

| Human iPSCs vs. Human Neuronal Stem Cells | Not specified | Not distinguishable |

Table 2: ABC Transporter Gene Expression in Human Cells

| Gene | Cell Type | Expression Level (mRNA) | Expression Level (Protein) | Reference |

| ABCG2 | Human Embryonic Stem Cells (hESCs) | Present | Undetectable in undifferentiated state | |

| ABCB1 | Hematopoietic Stem Cells | >1000-fold higher than other stem cells | Not specified | |

| ABCG1 | Hematopoietic Stem Cells | >1000-fold higher than other stem cells | Not specified | |

| ABCB1 | Acute Lymphoblastic Leukemia (ALL) cells | 4.5 times higher than healthy donors | Not specified | |

| ABCG2 | Acute Lymphoblastic Leukemia (ALL) cells | 2.3 times higher than healthy donors | Not specified |

Experimental Protocols

Live Cell Imaging of Pluripotent Stem Cells with this compound

This protocol outlines the steps for staining live human pluripotent stem cells with this compound for fluorescence microscopy.

Materials:

-

This compound (KC1)

-

DMSO (for stock solution)

-

Culture medium appropriate for the pluripotent stem cells

-

Fluorescence microscope with appropriate filter sets (Excitation: ~488 nm, Emission: ~525 nm)

-

Glass-bottom dishes or plates suitable for live-cell imaging

Procedure:

-

Prepare KC1 Stock Solution: Dissolve KC1 in DMSO to a stock concentration of 1-5 mM. Store the stock solution at -20°C, protected from light.

-

Prepare Staining Solution: Dilute the KC1 stock solution in pre-warmed cell culture medium to a final working concentration of 0.5-2 µM.

-

Cell Culture: Culture pluripotent stem cells on a suitable matrix (e.g., Matrigel or feeder cells) in glass-bottom dishes until they reach the desired confluency.

-

Staining: Remove the culture medium from the cells and add the pre-warmed KC1 staining solution.

-

Incubation: Incubate the cells for 1-3 hours at 37°C in a CO2 incubator.

-

Washing (Optional but Recommended): Gently remove the staining solution and wash the cells once or twice with pre-warmed culture medium to reduce background fluorescence.

-

Imaging: Add fresh, pre-warmed culture medium to the cells and observe them under a fluorescence microscope. Pluripotent stem cell colonies will exhibit bright green fluorescence, primarily localized to the mitochondria.

Diagram: Live Cell Imaging Workflow

Caption: A streamlined workflow for live-cell imaging of pluripotent stem cells using this compound.

Flow Cytometry Analysis of Pluripotent Stem Cells with this compound

This protocol provides a general framework for using this compound to quantify pluripotent stem cells in a mixed cell population by flow cytometry.

Materials:

-

This compound (KC1)

-

Cell dissociation reagent (e.g., TrypLE, Accutase)

-

Flow cytometry buffer (e.g., PBS with 2% FBS)

-

Flow cytometer with a 488 nm laser and appropriate emission filters

Procedure:

-

Cell Preparation: Harvest the cells by treating them with a gentle cell dissociation reagent to obtain a single-cell suspension.

-

Cell Counting: Count the cells and determine the viability.

-

Staining: Resuspend the cells in pre-warmed culture medium containing the optimal concentration of KC1 (typically 0.5-2 µM).

-

Incubation: Incubate the cells for 1-3 hours at 37°C in a CO2 incubator.

-

Washing: Centrifuge the cells and wash them once or twice with flow cytometry buffer to remove excess probe.

-

Resuspension: Resuspend the cells in an appropriate volume of flow cytometry buffer for analysis.

-

Flow Cytometry Analysis: Analyze the cells on a flow cytometer. Use unstained cells as a negative control to set the gates for the KC1-positive population.

Diagram: Flow Cytometry Gating Strategy

Caption: A logical gating strategy for quantifying KC1-positive pluripotent stem cells via flow cytometry.

Conclusion

This compound offers a valuable tool for researchers in stem cell biology and regenerative medicine. Its ability to specifically label live human pluripotent stem cells based on a distinct biological principle – the differential expression of ABC transporters – provides a robust method for monitoring pluripotency, purifying cell populations, and ensuring the quality of stem cell cultures. The experimental protocols provided in this guide, along with the summarized quantitative data, should serve as a valuable resource for the effective implementation of this compound in your research endeavors.

References

An In-depth Technical Guide to Formaldehyde Probe 1 (FAP-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of Formaldehyde Probe 1 (FAP-1), a fluorescent probe for the detection of formaldehyde (FA) in living cells. While the initial inquiry concerned "Kyoto Probe 1," it is important to clarify that this compound (KP-1) is a fluorescent probe designed for the selective identification of undifferentiated human induced pluripotent stem cells (iPSCs) and embryonic stem cells (ESCs). It is not utilized for formaldehyde detection. This guide focuses on FAP-1, a well-characterized and widely used probe for formaldehyde, to address the core scientific interest in fluorescent probes for this analyte.

Formaldehyde is a critical biological molecule, acting as both a metabolic intermediate and a potential cellular toxin. Understanding its spatial and temporal distribution is crucial for research in areas ranging from epigenetics to neurodegenerative diseases. FAP-1 is a powerful tool for these investigations, offering high sensitivity and selectivity for formaldehyde in complex biological environments.[1][2][3]

Chemical Structure and Properties

FAP-1 is a reaction-based fluorescent probe built on a silicon rhodamine scaffold. Its design leverages the specific reactivity of a homoallylamine moiety with formaldehyde to induce a significant change in its fluorescence properties.

-

Chemical Name: Formaldehyde Probe 1 (FAP-1)

-

Core Scaffold: Silicon Rhodamine

-

Reactive Moiety: Homoallylamine

The key to FAP-1's function is its ability to exist in two states: a weakly fluorescent, spirocyclized form and a highly fluorescent, open-ring form.[2] In the absence of formaldehyde, the homoallylamine group promotes the formation of the non-fluorescent spirocyclic lactone. The reaction with formaldehyde converts the amine into an aldehyde, which prevents spirocyclization and locks the probe in its fluorescent, open-ring state.[2]

Quantitative Spectroscopic and Physicochemical Data

The following table summarizes the key quantitative properties of FAP-1 and its aldehyde product after reaction with formaldehyde.

| Property | FAP-1 (pre-reaction) | FAP-1 Aldehyde (post-reaction) | Reference(s) |

| Excitation Maximum (λex) | ~645 nm (weak) | ~662 nm | |

| Emission Maximum (λem) | ~662 nm (weak) | ~680 nm | |

| Quantum Yield (Φ) | 0.36 | >0.4 (significant increase) | |

| Molar Absorptivity (ε) | 190 M⁻¹cm⁻¹ at 650 nm | Not explicitly stated | |

| Limit of Detection (LOD) | 5 µM | N/A | |

| Fluorescence Turn-On | ~8-fold at 100 µM FA (1 hr) | N/A |

Selectivity

FAP-1 demonstrates high selectivity for formaldehyde over other biologically relevant reactive carbonyl species (RCS) and other analytes. The 2-aza-Cope rearrangement is highly specific to formaldehyde, and FAP-1 shows minimal to no fluorescence response to common cellular components and other aldehydes such as acetaldehyde, methylglyoxal, and 4-hydroxynonenal.

Reaction Mechanism with Formaldehyde

The detection of formaldehyde by FAP-1 is based on a tandem reaction involving a condensation and a subsequent 2-aza-Cope rearrangement. This reaction is highly specific and efficient under physiological conditions.

-

Condensation: The homoallylamine group of FAP-1 reacts with formaldehyde to form an unstable iminium ion intermediate.

-

2-aza-Cope Rearrangement: This intermediate undergoes a rapid, irreversible-sigmatropic rearrangement, a key step that confers selectivity for formaldehyde.

-

Hydrolysis: The rearranged product is quickly hydrolyzed to yield the final aldehyde product, which is a highly fluorescent, open-form of the silicon rhodamine dye.

This reaction pathway is illustrated in the signaling pathway diagram below.

Experimental Protocols

The following is a generalized protocol for the use of FAP-1 for the detection of formaldehyde in live cells using fluorescence microscopy. This protocol may require optimization depending on the cell type and experimental conditions.

Reagent Preparation

-

FAP-1 Stock Solution: Prepare a 1 mM stock solution of FAP-1 in anhydrous dimethyl sulfoxide (DMSO). Store the stock solution at -20°C, protected from light.

-

Imaging Medium: Use a buffered salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) or a serum-free cell culture medium appropriate for your cells.

Live-Cell Imaging Protocol

-

Cell Culture: Plate cells on a glass-bottom dish or chamber slide suitable for fluorescence microscopy and culture until they reach the desired confluency.

-

Probe Loading:

-

Dilute the 1 mM FAP-1 stock solution in the imaging medium to a final working concentration (typically 5-10 µM).

-

Remove the culture medium from the cells and wash once with the imaging medium.

-

Add the FAP-1 loading solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.

-

-

Washing: Remove the loading solution and wash the cells twice with fresh imaging medium to remove any excess probe.

-

Formaldehyde Treatment (Optional):

-

To detect exogenous formaldehyde, prepare a solution of formaldehyde in the imaging medium at the desired concentration.

-

Add the formaldehyde solution to the cells and incubate for the desired time (e.g., 30-60 minutes).

-

For endogenous formaldehyde detection, proceed directly to imaging after the washing step.

-

-

Fluorescence Microscopy:

-

Mount the dish or slide on a fluorescence microscope equipped with appropriate filters for near-infrared dyes.

-

Excite the sample at ~640-660 nm and collect the emission at ~670-720 nm.

-

Acquire images at different time points to monitor the fluorescence changes.

-

The overall experimental workflow is depicted in the diagram below.

Conclusion

Formaldehyde Probe 1 (FAP-1) is a highly effective and selective tool for the fluorescent detection of formaldehyde in living systems. Its mechanism, based on the 2-aza-Cope rearrangement, provides a robust turn-on fluorescence signal in the near-infrared range, making it well-suited for live-cell imaging with minimal background interference. This guide provides the essential information on its chemical properties, reaction mechanism, and a practical protocol for its application, enabling researchers to effectively utilize FAP-1 in their studies of formaldehyde biology.

References

An In-depth Technical Guide to the Localization of Kyoto Probe 1 in Human Embryonic Stem Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Kyoto Probe 1 (KP-1), a fluorescent probe that selectively labels undifferentiated human pluripotent stem cells (hPSCs), including human embryonic stem cells (hESCs). We will delve into the core principles of its mitochondrial localization, the molecular mechanisms governing its selectivity, and detailed protocols for its application in research and drug development.

Introduction to this compound

This compound (KP-1) is a cell-permeable fluorescent dye that serves as a valuable tool for the identification and monitoring of undifferentiated hPSCs.[1][2] Its ability to distinguish between pluripotent and differentiated cells makes it particularly useful for quality control in cell culture, monitoring differentiation processes, and potentially for the purification of hPSC populations to mitigate tumorigenic risks in regenerative medicine applications.[1] KP-1 exhibits green fluorescence with an excitation maximum of approximately 515 nm and an emission maximum of around 529 nm.[1]

Mechanism of Selective Localization

The defining characteristic of KP-1 is its selective accumulation within the mitochondria of undifferentiated hPSCs.[1] This selectivity is not based on the properties of the mitochondria themselves, but rather on the differential expression of specific ATP-binding cassette (ABC) transporters in pluripotent versus differentiated cells.

Signaling Pathway of KP-1 Efflux:

Caption: Mechanism of KP-1's selective retention in hPSCs.

In undifferentiated hESCs and induced pluripotent stem cells (iPSCs), the expression of the ABC transporters ABCB1 (also known as MDR1) and ABCG2 (also known as BCRP) is repressed. These transporters are responsible for the efflux of a wide range of xenobiotics, including fluorescent dyes like KP-1. Due to their low expression in hPSCs, KP-1 can enter the cells and accumulate within the mitochondria, leading to a bright fluorescent signal.

Conversely, upon differentiation, the expression of ABCB1 and ABCG2 is upregulated. These active transporters recognize KP-1 and efficiently pump it out of the cell, preventing its accumulation and resulting in a significantly lower fluorescent signal. This differential expression of efflux pumps is the primary basis for the high specificity of KP-1 for the undifferentiated state.

Quantitative Data on KP-1 Localization

The following tables summarize the quantitative data regarding the application of this compound in human pluripotent stem cells.

Table 1: Spectral Properties of this compound

| Property | Value | Reference |

| Excitation Maximum (λex) | 515 nm | |

| Emission Maximum (λem) | 529 nm | |

| Quantum Yield (Φ) | 0.45 | |

| Emission Color | Green |

Table 2: Experimental Conditions for KP-1 Staining

| Cell Type | KP-1 Concentration | Incubation Time | Application | Reference |

| Human iPSCs on feeder cells | 2 µM | 3 hours | Live-cell imaging | Hirata et al., 2014 |

| Human ESCs | 1 µM | 2 hours | Live-cell imaging | Hirata et al., 2014 |

| Partially differentiated hiPSC colony | 4 µM | 4.5 hours | Live-cell imaging | Hirata et al., 2014 |

| hESCs and differentiated cells | 1 µM | 1 hour | Flow cytometry | Hirata et al., 2014 |

Table 3: Flow Cytometry Analysis of KP-1 Staining

| Cell Population | Treatment | Result | Reference |

| hESCs | 1 µM KP-1 | High fluorescence intensity | Hirata et al., 2014 |

| Differentiated cells (from hESCs) | 1 µM KP-1 | Low fluorescence intensity | Hirata et al., 2014 |

| hESCs | 1 µM KP-1 + 10 µM Cyclosporin A (ABCB1 inhibitor) | Increased fluorescence intensity | Hirata et al., 2014 |

| hESCs | 1 µM KP-1 + 10 µM Fumitremorgin C (ABCG2 inhibitor) | Increased fluorescence intensity | Hirata et al., 2014 |

Experimental Protocols

Live-Cell Imaging of hESCs with this compound

This protocol is adapted from the methodology described in Hirata et al., 2014.

Workflow for Live-Cell Imaging:

Caption: Experimental workflow for live-cell imaging with KP-1.

Materials:

-

Human embryonic stem cells cultured under standard conditions

-

This compound (KP-1) stock solution (e.g., 1 mM in DMSO)

-

hESC culture medium

-

Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel)

Procedure:

-

Culture hESCs to the desired confluency on a suitable substrate (e.g., MEF feeder layer or Matrigel-coated plates).

-

Prepare the KP-1 working solution by diluting the stock solution in pre-warmed hESC culture medium to a final concentration of 1-4 µM.

-

Aspirate the existing culture medium from the hESC culture.

-

Gently add the KP-1 working solution to the cells.

-

Incubate the cells for 1 to 4.5 hours at 37°C in a 5% CO2 incubator. The optimal incubation time may vary depending on the cell line and experimental goals.

-

(Optional) For clearer imaging, the KP-1 containing medium can be removed and replaced with fresh, pre-warmed culture medium before imaging.

-

Visualize the cells using a fluorescence microscope. Undifferentiated hESC colonies will exhibit bright green fluorescence localized to the mitochondria, while differentiated cells and feeder cells will show significantly lower fluorescence.

Flow Cytometry Analysis of KP-1 Stained hESCs

This protocol allows for the quantitative analysis of KP-1 staining in a population of cells.

Workflow for Flow Cytometry:

References

An In-depth Technical Guide to the Underlying Biological Principles of Fluorescent Probes in Cellular Analysis

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the core biological principles governing the use of specific fluorescent probes in cellular analysis. It clarifies the function of Kyoto Probe 1 (KP-1) in identifying human pluripotent stem cells and, recognizing the common interest in probes for dynamic cellular processes, offers an in-depth exploration of probes used to investigate ferroptosis, a regulated form of cell death.

Part 1: this compound (KP-1) for the Identification of Human Pluripotent Stem Cells

Core Biological Principle: Differential Efflux by ABC Transporters

This compound (KP-1) is a fluorescent small molecule that selectively stains human pluripotent stem cells (hPSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs)[1][2]. The selectivity of KP-1 is not based on binding to a specific pluripotency marker, but rather on a functional difference in transporter activity between pluripotent and differentiated cells[2].

The underlying biological principle is the differential expression of ATP-binding cassette (ABC) transporters, specifically ABCB1 (also known as Multi-Drug Resistance Protein 1, MDR1) and ABCG2 (also known as Breast Cancer Resistance Protein, BCRP).

-

In Differentiated Cells: These cells typically exhibit high expression of ABCB1 and ABCG2 transporters. When KP-1 enters a differentiated cell, these transporters actively pump the molecule back out of the cell. This efflux mechanism prevents the accumulation of KP-1, resulting in low to no fluorescence.

-

In Human Pluripotent Stem Cells: hPSCs are characterized by repressed expression of ABCB1 and ABCG2. Consequently, when KP-1 enters an hPSC, it is not efficiently removed. The probe accumulates within the cell, specifically localizing to the mitochondria, leading to bright fluorescence.

This differential retention allows for the clear distinction between undifferentiated hPSCs and their differentiated counterparts or feeder cells in a culture.

Visualization of the KP-1 Staining Mechanism

Quantitative Data for this compound

| Parameter | Value | Reference |

| Chemical Name | 9-(4-Fluorophenyl)-3-imino-3H-xanthen-6-amine trifluoroacetate | |

| Molecular Weight | 418.35 | |

| Excitation Max (nm) | ~515 | |

| Emission Max (nm) | ~529 | |

| Typical Concentration | 1-5 µM | |

| Incubation Time | 1-4.5 hours | |

| Application | Live-cell imaging, Flow Cytometry | |

| Cellular Localization | Mitochondria (in hPSCs) |

Experimental Protocol: Staining of hPSCs with this compound

This protocol is a generalized procedure based on published studies.

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO (e.g., 1 mM).

-

Dilute the stock solution in the appropriate cell culture medium to the desired final working concentration (e.g., 1 µM).

-

-

Cell Culture:

-

Culture human iPSCs or ESCs under standard feeder-dependent or feeder-free conditions.

-

-

Staining Procedure:

-

Remove the culture medium from the cells.

-

Add the pre-warmed culture medium containing KP-1 to the cells.

-

Incubate the cells for 1-2 hours at 37°C in a CO₂ incubator.

-

-

Imaging:

-

For live-cell imaging, cells can be observed directly without washing.

-

Use a fluorescence microscope equipped with standard FITC/GFP filter sets (Excitation/Emission: ~490/525 nm).

-

Acquire bright-field and fluorescence images. Undifferentiated colonies will exhibit bright green fluorescence, while differentiated cells and feeder cells will show minimal fluorescence.

-

-

Flow Cytometry:

-

After incubation, wash the cells with PBS.

-

Dissociate the cells into a single-cell suspension using a suitable non-enzymatic dissociation reagent.

-

Analyze the cell suspension on a flow cytometer using a 488 nm laser for excitation and detecting emission in the green channel (e.g., 530/30 nm filter).

-

Part 2: Probes for the Elucidation of Ferroptosis

Ferroptosis is a form of regulated cell death characterized by iron-dependent accumulation of lipid peroxides to lethal levels. It is distinct from other cell death pathways like apoptosis and necroptosis. Understanding ferroptosis is critical in various fields, including cancer biology, neurodegenerative diseases, and ischemia-reperfusion injury. Fluorescent probes are indispensable tools for detecting the key hallmarks of this process.

Core Biological Principles and Key Hallmarks of Ferroptosis

The central event in ferroptosis is the iron-catalyzed peroxidation of polyunsaturated fatty acids (PUFAs) within cellular membranes. This process is normally prevented by the antioxidant system, primarily Glutathione Peroxidase 4 (GPX4), which uses glutathione (GSH) to reduce lipid hydroperoxides to non-toxic lipid alcohols.

Induction of ferroptosis involves the disruption of this protective mechanism, leading to:

-

Depletion of Glutathione (GSH): Inhibition of the cystine/glutamate antiporter (System Xc⁻) by molecules like erastin blocks the import of cystine, a precursor for GSH synthesis.

-

Inactivation of GPX4: Direct inhibition of GPX4 by compounds like RSL3 prevents the detoxification of lipid peroxides.

-

Accumulation of Lipid Peroxides: In the presence of labile iron (Fe²⁺), a Fenton reaction occurs, generating reactive oxygen species (ROS) that drive the peroxidation of PUFAs, leading to membrane damage and cell death.

Visualization of the Ferroptosis Signaling Pathway

References

Kyoto Probe 1: A Technical Guide to a Novel Marker for Pluripotency

For Researchers, Scientists, and Drug Development Professionals

Introduction

The identification and characterization of pluripotent stem cells (PSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), are fundamental to advancing regenerative medicine and drug discovery. Traditional methods for identifying pluripotency often rely on antibodies against surface markers such as SSEA-4 and TRA-1-60, which can have limitations. Kyoto Probe 1 (KP-1), also commercially known as BioTracker™ 529 Green Pluripotent Stem Cell Dye, is a fluorescent small molecule that offers a robust and selective method for labeling live human pluripotent stem cells.[1][2] This technical guide provides an in-depth overview of KP-1, its mechanism of action, detailed experimental protocols, and its application in pluripotency research.

Core Mechanism of Action: Exploiting Differential Transporter Expression

The selectivity of this compound for pluripotent stem cells hinges on the differential expression of ATP-binding cassette (ABC) transporters.[3][4][5] Specifically, the expression of ABCB1 (also known as MDR1) and ABCG2 (also known as BCRP) is significantly repressed in undifferentiated human PSCs. These transporters are responsible for the efflux of a wide range of xenobiotics, including KP-1, from the cell.

In differentiated cells, ABCB1 and ABCG2 are expressed and actively pump KP-1 out of the cell, resulting in low to no fluorescence. Conversely, in pluripotent stem cells, the low expression of these transporters leads to the accumulation of KP-1 within the cell, specifically in the mitochondria, resulting in bright green fluorescence. This mechanism allows for the clear distinction between pluripotent and differentiated cells in a mixed population.

Quantitative Data Summary

The performance of this compound as a pluripotency marker has been quantitatively assessed in various studies. The following tables summarize key quantitative data related to its spectral properties and staining efficiency.

Table 1: Spectral Properties of this compound

| Property | Value | Reference |

| Excitation Maximum (λex) | 515 nm | |

| Emission Maximum (λem) | 529 nm | |

| Quantum Yield (Φ) | 0.45 | |

| Color | Green |

Table 2: Staining Efficiency of this compound

| Parameter | Finding | Cell Type | Reference |

| Specificity for Pluripotent Cells | Stained 99.18% of SSEA-4 positive cells. | Human iPSCs | |

| Discrimination from Differentiated Cells | Effectively distinguishes between hESCs/hiPSCs and differentiated cells such as cardiomyocytes and hematopoietic cells. | hESCs, hiPSCs | |

| Flow Cytometry Application | Can be used to distinguish SSEA-4-positive hESCs from various hematopoietic cell lineages. | hESCs, human early hematopoietic cells |

Experimental Protocols

Detailed methodologies for the application of this compound in live-cell imaging and flow cytometry are provided below.

Protocol 1: Live-Cell Imaging of Pluripotent Stem Cells

Materials:

-

This compound (KP-1)

-

Dimethyl sulfoxide (DMSO)

-

Culture medium appropriate for pluripotent stem cells

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Glass-bottom dishes or plates suitable for fluorescence microscopy

Procedure:

-

Preparation of KP-1 Stock Solution:

-

Dissolve 10 µg of KP-1 in 4.8 µL of DMSO to create a 5 mM stock solution.

-

Note: For DMSO-sensitive applications, KP-1 can be dissolved in PBS (pH 7.4) at a concentration of 0.25 mg/mL or lower.

-

-

Preparation of Staining Solution:

-

Dilute the 5 mM KP-1 stock solution in pre-warmed cell culture medium to a final working concentration of 2 µM.

-

-

Cell Staining:

-

Aspirate the existing culture medium from the pluripotent stem cells.

-

Add the 2 µM KP-1 staining solution to the cells.

-

Incubate the cells for 3 hours at 37°C in a CO2 incubator.

-

-

Washing and Imaging:

-

After incubation, gently aspirate the staining solution.

-

Wash the cells twice with pre-warmed PBS or HBSS.

-

Replace with fresh, pre-warmed culture medium or HBSS.

-

Observe the cells using a fluorescence microscope with appropriate filter sets for green fluorescence (Excitation: ~515 nm, Emission: ~529 nm).

-

Protocol 2: Flow Cytometry Analysis of Pluripotent Stem Cells

Materials:

-

This compound (KP-1)

-

DMSO

-

Cell dissociation reagent (e.g., TrypLE, Accutase)

-

Flow cytometry staining buffer (e.g., PBS with 2% FBS)

-

(Optional) Antibodies for other pluripotency markers (e.g., SSEA-4, TRA-1-60) conjugated to a different fluorophore.

-

(Optional) Viability dye (e.g., Propidium Iodide, DAPI)

Procedure:

-

Cell Preparation:

-

Harvest pluripotent stem cells using a gentle cell dissociation reagent to obtain a single-cell suspension.

-

Wash the cells with flow cytometry staining buffer and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in the staining buffer and determine the cell concentration.

-

-

KP-1 Staining:

-

Prepare a 2 µM KP-1 staining solution in the appropriate cell culture medium.

-

Resuspend the cell pellet in the KP-1 staining solution at a concentration of 1 x 10^6 cells/mL.

-

Incubate for 1 hour at 37°C in a CO2 incubator.

-

-

(Optional) Co-staining with Antibodies:

-

If co-staining with surface markers, wash the cells with staining buffer after KP-1 incubation.

-

Resuspend the cells in the staining buffer containing the fluorescently conjugated antibodies at the recommended concentration.

-

Incubate for 30 minutes on ice, protected from light.

-

-

Washing and Resuspension:

-

Wash the cells twice with cold flow cytometry staining buffer.

-

Resuspend the final cell pellet in an appropriate volume of staining buffer for flow cytometry analysis.

-

If using a viability dye that cannot be fixed, add it to the cells just before analysis.

-

-

Flow Cytometry Analysis:

-

Analyze the cells on a flow cytometer equipped with a laser and filter set appropriate for detecting green fluorescence (e.g., 488 nm laser with a 530/30 nm bandpass filter).

-

Use unstained cells and single-stained controls to set up compensation and gates correctly.

-

Gate on the live, single-cell population and analyze the KP-1 fluorescence intensity.

-

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the principles and applications of this compound, the following diagrams have been generated using Graphviz.

Caption: Mechanism of this compound selectivity for pluripotent stem cells.

Caption: Experimental workflow for using this compound.

Conclusion

This compound provides a valuable and efficient tool for the identification and isolation of live human pluripotent stem cells. Its mechanism, based on the differential expression of ABC transporters, offers high selectivity for undifferentiated cells. The straightforward protocols for both live-cell imaging and flow cytometry make it an accessible and powerful reagent for researchers in stem cell biology and drug development. By enabling real-time monitoring of pluripotency, KP-1 facilitates the quality control of PSC cultures and the development of novel cell-based therapies.

References

- 1. New chemical probe helps scientists to sort stem cells (Kyoto University iCeMS) [icems.kyoto-u.ac.jp]

- 2. Kyoto Probe (KP-1) Human stem (iPS/ES) cells detecting probe | Goryo Chemical, Inc. [goryochemical.com]

- 3. researchgate.net [researchgate.net]

- 4. A chemical probe that labels human pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kyoto Probe-1 | ESCs and iPSCs | Tocris Bioscience [tocris.com]

Illuminating Pluripotency: A Technical Guide to Initial Investigations with Kyoto Probe 1 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for the initial investigation of Kyoto Probe 1 (KP-1) in a cell culture setting. This fluorescent probe serves as a vital tool for the identification and characterization of human pluripotent stem cells (hPSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs). Its utility lies in its ability to selectively illuminate pluripotent cells, distinguishing them from their differentiated counterparts. This guide will delve into the probe's mechanism of action, provide detailed experimental protocols for its application in live-cell imaging and flow cytometry, present quantitative data, and illustrate the key signaling pathways involved.

Core Principles: The Mechanism of this compound Selectivity

This compound is a cell-permeable fluorescent dye that localizes to the mitochondria.[1] Its selectivity for pluripotent stem cells is not based on a direct interaction with pluripotency markers, but rather on the differential expression and activity of ATP-binding cassette (ABC) transporters between pluripotent and differentiated cells.[2]

Specifically, the ABC transporters ABCB1 (also known as Multi-Drug Resistance 1 or P-glycoprotein) and ABCG2 (also known as Breast Cancer Resistance Protein) are highly expressed in many differentiated cell types.[2] These transporters actively efflux KP-1 from the cells, preventing the accumulation of the fluorescent signal. In contrast, the expression of these transporters is repressed in undifferentiated hPSCs.[2] This lack of efflux allows KP-1 to be retained within the mitochondria of pluripotent cells, resulting in bright fluorescence.

This differential activity of ABC transporters provides a robust method for distinguishing pluripotent cells from differentiated cells in a mixed cell population, making KP-1 a valuable tool for monitoring the pluripotency status of hPSC cultures and for cell sorting applications.[2]

Quantitative Data Presentation

The following tables summarize the quantitative data regarding the selectivity and application of this compound.

| Cell Type | Percentage of KP-1 Positive Cells | Time Point | Reference |

| Mouse Embryonic Stem Cells (mESCs) | 99.87% | Day 5 after passage | |

| Mouse iTS-P Cells | 99.02% | Day 1 after passage | |

| Mouse iTS-P Cells | 27.77% | Day 5 after passage |

Table 1: Flow Cytometric Analysis of this compound Staining in Mouse Stem Cells. This table illustrates the dynamic changes in KP-1 staining as cells differentiate. While mESCs maintain a high level of KP-1 positivity, the percentage of KP-1 positive iTS-P cells significantly decreases over five days, indicating a loss of the pluripotent phenotype and an increase in ABC transporter activity.

| Parameter | Value |

| Excitation Maximum (λex) | ~515 nm |

| Emission Maximum (λem) | ~529 nm |

| Quantum Yield (Φ) | 0.45 |

| Molar Mass (M.Wt) | 418.35 g/mol |

| Purity (HPLC) | ≥95% |

Table 2: Optical and Physical Properties of this compound. This table provides key spectral and physical characteristics of the KP-1 probe, essential for configuring imaging and flow cytometry instrumentation.

Experimental Protocols

This section provides detailed methodologies for the application of this compound in both live-cell imaging and flow cytometry.

Live-Cell Imaging with this compound

This protocol outlines the steps for staining live human pluripotent stem cells with this compound for fluorescence microscopy.

Materials:

-

This compound (KP-1)

-

Dimethyl sulfoxide (DMSO)

-

Culture medium appropriate for the pluripotent stem cells

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Glass-bottom culture dishes or plates suitable for fluorescence microscopy

-

Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)

Procedure:

-

Preparation of KP-1 Stock Solution (5 mM):

-

Dissolve 10 µg of KP-1 in 4.8 µL of DMSO.

-

Note: If DMSO is not desired, KP-1 can be dissolved in PBS (pH 7.4) at a concentration of 0.25 mg/mL or lower.

-

Store the stock solution at -20°C, protected from light. It is recommended to use the DMSO solution fresh.

-

-

Preparation of Staining Solution (2 µM):

-

Dilute the 5 mM KP-1 stock solution with the appropriate iPS cell culture medium to a final concentration of 2 µM.

-

-

Cell Staining:

-

Culture human iPS cells on a suitable matrix (e.g., feeder cells or feeder-free substrate) in glass-bottom dishes.

-

Aspirate the existing culture medium from the cells.

-

Add the 2 µM KP-1 staining solution to the cells.

-

Incubate the cells for 3 hours at 37°C in a CO₂ incubator.

-

-

Washing and Imaging:

-

After incubation, remove the staining solution.

-

Wash the cells by replacing the staining solution with fresh iPS cell culture medium or HBSS.

-

Observe the stained cells using a fluorescence microscope.

-

Microscopy Settings: Use an excitation wavelength of approximately 515 nm and detect the emission at around 529 nm. Standard FITC or GFP filter sets are generally suitable.

-

Flow Cytometry Analysis with this compound

This protocol provides a framework for the analysis of pluripotent stem cells using this compound and flow cytometry.

Materials:

-

This compound (KP-1)

-

Cell dissociation reagent (e.g., TrypLE, Accutase)

-

Flow cytometry staining buffer (e.g., PBS with 2% FBS)

-

Flow cytometer with a blue laser (488 nm) and appropriate emission filters

Procedure:

-

Cell Preparation:

-

Harvest the pluripotent stem cells and any differentiated cells from the culture vessel using a gentle cell dissociation reagent to obtain a single-cell suspension.

-

Wash the cells with flow cytometry staining buffer and centrifuge to pellet the cells.

-

Resuspend the cells in the staining buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

-

KP-1 Staining:

-

Add KP-1 to the cell suspension to a final concentration of 1-2 µM. The optimal concentration may need to be determined empirically for your specific cell type and experimental conditions.

-

Incubate the cells for 30-60 minutes at 37°C, protected from light.

-

-

Washing:

-

After incubation, wash the cells twice with an excess of flow cytometry staining buffer to remove unbound probe. Centrifuge between washes to pellet the cells.

-

-

Data Acquisition:

-

Resuspend the final cell pellet in an appropriate volume of staining buffer for flow cytometry analysis.

-

Acquire data on a flow cytometer equipped with a 488 nm laser for excitation.

-

Detect the KP-1 fluorescence in the green channel (e.g., 530/30 nm bandpass filter).

-

-

Gating Strategy:

-

Use forward scatter (FSC) and side scatter (SSC) to gate on the main cell population and exclude debris.

-

Create a histogram of the KP-1 fluorescence intensity.

-

Set a gate on the KP-1 positive population based on a negative control (unstained cells) to quantify the percentage of pluripotent cells.

-

Signaling Pathways and Visualizations

The selective retention of this compound in pluripotent stem cells is intricately linked to the transcriptional regulation of ABC transporters. The core pluripotency transcription factors, Oct4, Sox2, and Nanog, form a complex regulatory network that maintains the pluripotent state and represses genes associated with differentiation. While the direct transcriptional repression of ABCB1 and ABCG2 by this core circuitry is an area of ongoing research, it is established that the undifferentiated state maintained by these factors is permissive to low levels of these efflux pumps.

Upon the induction of differentiation, the expression of Oct4, Sox2, and Nanog is downregulated, leading to the upregulation of genes associated with specific cell lineages. Concurrently, the repression on ABC transporter expression is lifted. Furthermore, signaling pathways such as the Bone Morphogenetic Protein (BMP) pathway have been shown to actively induce the expression of ABCG2 during differentiation. The expression of ABCG2 in human embryonic stem cells is also regulated at the translational level by microRNAs, such as miR-519c and miR-520h, which are downregulated upon differentiation.

Below are Graphviz diagrams illustrating the key experimental workflows and the proposed signaling pathway.

References

Methodological & Application

Kyoto Probe 1 (KP-1) Protocol for Live Cell Imaging of Induced Pluripotent Stem Cells (iPSCs)

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Kyoto Probe 1 (KP-1) is a fluorescent probe that enables the selective identification and monitoring of undifferentiated human induced pluripotent stem cells (iPSCs) and embryonic stem cells (ESCs) in a live-cell state. Its utility lies in its ability to distinguish pluripotent stem cells from their differentiated counterparts, a critical aspect of quality control in stem cell culture, regenerative medicine research, and drug development. The selectivity of KP-1 is based on the differential expression of ATP-binding cassette (ABC) transporters, specifically ABCB1 (MDR1) and ABCG2 (BCRP), which are repressed in pluripotent stem cells. This repression leads to the accumulation of KP-1 within the mitochondria of undifferentiated iPSCs, resulting in a strong fluorescent signal. In contrast, differentiated cells express these transporters, which actively efflux the probe, leading to minimal fluorescence. This document provides a detailed protocol for the use of KP-1 in live-cell imaging of iPSCs, along with technical data and a description of the underlying signaling pathways.

Data Presentation

Table 1: Optical Properties of this compound

| Property | Value | Reference |

| Excitation Maximum (λex) | 515 nm | |

| Emission Maximum (λem) | 529 nm | |

| Quantum Yield (Φ) | 0.45 | |

| Emission Color | Green | |

| Cell Permeability | Yes |

Table 2: Quantitative Analysis of this compound Staining in Pluripotent vs. Differentiated Cells (Flow Cytometry Data)

| Cell Type | Percentage of KP-1 Positive Cells | Reference |

| Mouse Embryonic Stem (mES) Cells (Day 5 post-passage) | 99.87% | |

| Mouse induced Tissue-Specific Stem Cells from Pancreas (miTS-P) (Day 1 post-passage) | 99.02% | |

| Mouse induced Tissue-Specific Stem Cells from Pancreas (miTS-P) (Day 5 post-passage) | 27.77% |

Note: This data is from a study on mouse cells but illustrates the principle of differential KP-1 staining based on pluripotent state.

Experimental Protocols

Materials

-

This compound (KP-1)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

iPSC culture medium

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Live-cell imaging compatible culture vessels (e.g., glass-bottom dishes or plates)

-

Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)

Protocol for Live Cell Imaging of iPSCs with this compound

1. Reagent Preparation:

-

KP-1 Stock Solution (5 mM):

-

Dissolve 10 µg of KP-1 in 4.8 µL of anhydrous DMSO.

-

Note: It is recommended to prepare fresh stock solution for each experiment. If storage is necessary, aliquot and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

-

2. Cell Preparation:

-

Culture human iPSCs on a suitable matrix (e.g., Matrigel or feeder cells) in live-cell imaging compatible vessels until they form colonies of the desired size.

3. Staining Procedure:

-

KP-1 Working Solution (2 µM):

-

Dilute the 5 mM KP-1 stock solution 1:2500 in pre-warmed iPSC culture medium. For example, add 1 µL of 5 mM KP-1 stock solution to 2.5 mL of iPSC culture medium.

-

-

Incubation:

-

Aspirate the existing culture medium from the iPSCs.

-

Add the 2 µM KP-1 working solution to the cells, ensuring the colonies are fully covered.

-

Incubate the cells for 3 hours at 37°C in a CO2 incubator.

-

4. Imaging:

-

Washing:

-

After the 3-hour incubation, gently aspirate the KP-1 working solution.

-

Wash the cells once with pre-warmed iPSC culture medium or HBSS to remove excess probe and reduce background fluorescence.

-

Add fresh, pre-warmed iPSC culture medium or HBSS to the cells for imaging.

-

-

Fluorescence Microscopy:

-

Image the cells using a fluorescence microscope equipped with a suitable filter set for green fluorescence.

-

Excitation: ~515 nm

-

Emission: ~529 nm

-

Undifferentiated iPSC colonies will exhibit bright green fluorescence, localized to the mitochondria. Differentiated cells surrounding the colonies will show significantly lower or no fluorescence.

-

Signaling Pathway and Experimental Workflow

Signaling Pathway of Pluripotency-Dependent KP-1 Staining

The selective staining of iPSCs by KP-1 is a direct consequence of the transcriptional regulation of ABC transporters, which is intricately linked to the core pluripotency network. The key transcription factors OCT4, SOX2, and NANOG form a regulatory circuit that maintains the pluripotent state. This network actively represses genes associated with differentiation, including those encoding for the drug efflux pumps ABCB1 and ABCG2. While the direct binding of pluripotency factors to the promoters of ABCB1 and ABCG2 to cause repression is an area of ongoing research, the inverse correlation between the expression of pluripotency markers and these transporters is well-established. Signaling pathways that promote differentiation, such as the BMP signaling pathway, can lead to the upregulation of these transporters as the cells lose their pluripotent characteristics.

Application Notes: Live-Cell Staining of Human Embryonic Stem Cells with Kyoto Probe 1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kyoto Probe 1 (KP-1) is a fluorescent probe that enables the selective identification and visualization of live human embryonic stem cells (hESCs) and induced pluripotent stem cells (iPSCs).[1] This selectivity is based on the differential expression of ATP-binding cassette (ABC) transporters. Undifferentiated hESCs exhibit low expression of ABC transporters, specifically ABCB1 and ABCG2.[2] Consequently, KP-1 is retained within these cells, localizing to the mitochondria and emitting a bright fluorescent signal. In contrast, differentiated cells express higher levels of these transporters, which actively efflux the probe, resulting in significantly lower fluorescence.[2] This unique property makes KP-1 a valuable tool for monitoring the pluripotency of hESC cultures in real-time, without the need for cell fixation. This document provides a detailed protocol for staining hESCs with this compound for live-cell imaging applications.

Mechanism of Action

The selective staining of hESCs by this compound is not based on a traditional signaling pathway but rather on a differential transport mechanism. The following diagram illustrates this process.

References

Application Notes: Kyoto Probe 1 for Live-Cell Imaging of Human Pluripotent Stem Cells

Introduction

Kyoto Probe 1 (KP-1) is a cell-permeable fluorescent probe designed for the specific detection and imaging of live human pluripotent stem cells (hPSCs), such as induced pluripotent stem cells (iPSCs) and embryonic stem cells (ESCs).[1][2][3] Unlike traditional immunofluorescence which typically requires cell fixation, KP-1 is utilized for live-cell imaging, enabling the real-time monitoring of pluripotency. The probe selectively accumulates in the mitochondria of undifferentiated hPSCs. Its fluorescence provides a robust method for distinguishing pluripotent cells from their differentiated counterparts in mixed cell populations.

Mechanism of Action

The selectivity of KP-1 hinges on the differential activity of ATP-binding cassette (ABC) transporters between pluripotent and differentiated cells. In differentiated cells, transporters such as ABCB1 and ABCG2 are highly expressed and actively efflux KP-1 from the cell, resulting in minimal fluorescence. Conversely, in undifferentiated hPSCs, the expression of these specific ABC transporters is repressed. This repression leads to the intracellular accumulation of KP-1 within the mitochondria, causing the cells to exhibit strong green fluorescence upon excitation.

Quantitative Data and Optical Properties

The following table summarizes the key parameters for the use of this compound. Optimization may be required depending on the specific cell line and experimental conditions.

| Parameter | Recommended Value | Notes |

| Stock Solution Concentration | 5 mM | Dissolve 10 µg of KP-1 in 4.8 µL of DMSO. |

| Working Concentration | 2 µM | Dilute the 5 mM stock solution in culture medium. A range of 1-5 µM can be tested for optimization. |

| Incubation Time | 3 hours | This can be optimized (e.g., 1-4 hours) to achieve the best signal-to-noise ratio. |

| Excitation Wavelength (λex) | ~515 nm | |

| Emission Wavelength (λem) | ~529 nm | |

| Quantum Yield (Φ) | 0.45 | |

| Solubility | Soluble to 100 mM in DMSO | |

| Storage | Store at < -20°C, desiccated and protected from light. | Storing the probe after reconstitution in DMSO is not recommended. |

Protocol for Live-Cell Staining

This protocol is intended for staining live human pluripotent stem cells with this compound. It is crucial to note that this is not a traditional immunofluorescence protocol , as it does not involve cell fixation or permeabilization, which would disrupt the probe's mechanism of action.

Materials:

-

This compound (KP-1)

-

Dimethyl sulfoxide (DMSO)

-

Complete cell culture medium appropriate for hPSCs

-

Hanks' Balanced Salt Solution (HBSS) or Phenol Red-free medium for imaging

-

Culture vessels suitable for fluorescence microscopy (e.g., glass-bottom dishes)

Workflow:

Procedure:

-

Cell Preparation: Culture human iPS or ES cells in a microscopy-compatible vessel (e.g., glass-bottom dish) until they reach the desired confluency.

-

Stock Solution Preparation: Prepare a 5 mM stock solution of KP-1 by dissolving one 10 µg vial in 4.8 µL of high-quality, anhydrous DMSO. Mix thoroughly by pipetting.

-

Working Solution Preparation: Warm the appropriate cell culture medium to 37°C. Just before use, dilute the 5 mM KP-1 stock solution to a final working concentration of 2 µM in the pre-warmed medium. For example, add 2 µL of the 5 mM stock solution to 5 mL of medium.

-

Cell Staining: Aspirate the existing culture medium from the cells and gently add the 2 µM KP-1 staining solution to cover the cells.

-

Incubation: Incubate the cells for 3 hours in a standard cell culture incubator (37°C, 5% CO₂).

-

Washing: After incubation, carefully aspirate the staining solution. Gently wash the cells by replacing the solution with fresh, pre-warmed culture medium or an imaging buffer like HBSS. This step is critical to reduce background fluorescence.

-

Imaging: Observe the cells immediately using a fluorescence microscope equipped with filters appropriate for green fluorescence (Excitation: ~515 nm, Emission: ~529 nm). Undifferentiated hPSC colonies will appear bright green, while differentiated cells and feeder cells will show little to no fluorescence.

Troubleshooting and Optimization

-

Low Signal: If the fluorescence signal is weak, consider increasing the incubation time (e.g., up to 4 hours) or modestly increasing the KP-1 concentration (e.g., up to 5 µM). Ensure the stock solution was prepared correctly and has not been stored improperly.

-

High Background: High background fluorescence can result from incomplete removal of the staining solution. Ensure the washing step is performed carefully and thoroughly. Using a phenol red-free medium for the final wash and imaging can also help reduce background.

-

Cell Toxicity: While KP-1 is designed for live-cell imaging, prolonged exposure or high concentrations may affect cell viability. If toxicity is observed, reduce the probe concentration or incubation time. It is always recommended to use the lowest concentration and shortest incubation time that provides a satisfactory signal.

-

No Staining: Confirm that the cells are indeed pluripotent. KP-1 will not stain differentiated cells or non-human PSCs. Verify the excitation and emission filter sets on the microscope are appropriate for KP-1's spectra.

References

Illuminating Pluripotency: A Guide to Monitoring Stem Cell Differentiation with Kyoto Probe 1

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details the application of Kyoto Probe 1 (KP-1), a powerful fluorescent tool for the real-time monitoring of human pluripotent stem cell (hPSC) differentiation. Developed to selectively identify undifferentiated cells, KP-1 offers a streamlined and efficient method for quality control in stem cell culture and various research applications.

Introduction to this compound

This compound is a cell-permeable fluorescent dye that specifically accumulates in the mitochondria of undifferentiated human embryonic stem cells (hESCs) and induced pluripotent stem cells (hiPSCs). Its selectivity stems from the differential expression of ATP-binding cassette (ABC) transporters, namely ABCB1 and ABCG2. In undifferentiated hPSCs, the expression of these transporters is repressed, leading to the retention and bright fluorescence of KP-1. Conversely, differentiated cells express high levels of ABCB1 and ABCG2, which actively pump the probe out of the cell, resulting in significantly lower fluorescence. This unique mechanism allows for the clear distinction between pluripotent and differentiated cells in a mixed population, making it an invaluable tool for monitoring the purity of stem cell cultures and the progression of differentiation.

Key Applications

-

Monitoring Pluripotency: Routinely assess the pluripotency status of hPSC cultures to ensure maintenance of the undifferentiated state.

-

Tracking Differentiation: Visualize and quantify the loss of pluripotency as stem cells differentiate into various lineages.

-

Quality Control: Identify and isolate pure populations of undifferentiated hPSCs for downstream applications in research and therapy.

-

High-Throughput Screening: Adaptable for automated imaging and flow cytometry platforms for large-scale analysis.

Quantitative Data Summary

The following table summarizes the key optical properties and experimental parameters for this compound, providing a quick reference for experimental setup.

| Parameter | Value | Reference |

| Excitation Maximum (λex) | 515 nm | |

| Emission Maximum (λem) | 529 nm | |

| Quantum Yield (Φ) | 0.45 | |

| Recommended Concentration for Live Cell Imaging | 1 - 4 µM | |

| Recommended Incubation Time for Live Cell Imaging | 1 - 4.5 hours | |

| Recommended Concentration for Flow Cytometry | 2 µM | |

| Recommended Incubation Time for Flow Cytometry | 3 hours |

Signaling Pathway and Mechanism of Action

The selective labeling of undifferentiated stem cells by this compound is not dependent on a specific signaling pathway that maintains pluripotency, but rather on the downstream consequence of the pluripotent state, which is the repression of certain gene products. The mechanism is a direct result of the differential activity of ABC transporters.

Experimental Protocols

Herein, we provide detailed protocols for the application of this compound in live-cell imaging and flow cytometry to monitor stem cell differentiation.

Protocol 1: Live-Cell Imaging of hPSCs

This protocol describes the use of this compound to visualize the pluripotency status of hPSCs in real-time.

Materials:

-

This compound (KP-1)

-

Dimethyl sulfoxide (DMSO), sterile

-

Culture medium for hPSCs

-

Phosphate-buffered saline (PBS)

-

hPSCs cultured on appropriate matrix (e.g., Matrigel)

-

Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)

Procedure:

-

Preparation of KP-1 Stock Solution: Prepare a 1 mM stock solution of KP-1 in sterile DMSO. Store at -20°C, protected from light.

-

Cell Culture: Culture hPSCs according to standard protocols until they are ready for imaging. To induce differentiation for comparative analysis, treat a subset of cells with an appropriate differentiation-inducing agent (e.g., retinoic acid).

-

Preparation of Staining Solution: Dilute the 1 mM KP-1 stock solution in pre-warmed culture medium to a final concentration of 1-4 µM.

-

Cell Staining: Remove the culture medium from the hPSCs and add the KP-1 staining solution.

-

Incubation: Incubate the cells for 1-4.5 hours at 37°C in a CO2 incubator, protected from light.

-

Washing (Optional): For clearer imaging, the staining solution can be removed, and the cells can be washed once with pre-warmed PBS or culture medium.

-

Imaging: Visualize the cells using a fluorescence microscope. Undifferentiated hPSC colonies will exhibit bright green fluorescence, while differentiated cells will show significantly reduced or no fluorescence.

Protocol 2: Flow Cytometry Analysis of Pluripotency

This protocol enables the quantitative analysis of pluripotent and differentiated cells in a mixed population using flow cytometry.

Materials:

-

This compound (KP-1)

-

DMSO, sterile

-

Culture medium for hPSCs

-

Cell dissociation reagent (e.g., Accutase)

-

Flow cytometry buffer (e.g., PBS with 2% FBS)

-

Flow cytometer with a 488 nm laser and appropriate emission filters

Procedure:

-

Preparation of KP-1 Stock Solution: Prepare a 1 mM stock solution of KP-1 in sterile DMSO. Store at -20°C, protected from light.

-

Cell Preparation:

-

Culture hPSCs and, if desired, a differentiated control population.

-

Harvest the cells by treating with a gentle cell dissociation reagent to obtain a single-cell suspension.

-

Count the cells and resuspend them in culture medium at a concentration of 1 x 10^6 cells/mL.

-

-

Cell Staining: Add the 1 mM KP-1 stock solution to the cell suspension to a final concentration of 2 µM.

-

Incubation: Incubate the cell suspension for 3 hours at 37°C in a CO2 incubator, protected from light.

-

Washing:

-

Add 5 volumes of flow cytometry buffer to the cell suspension.

-

Centrifuge the cells at 300 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in an appropriate volume of flow cytometry buffer.

-

-

Flow Cytometry Analysis:

-

Analyze the cells on a flow cytometer.

-

Use an unstained cell sample to set the baseline fluorescence.

-

The KP-1 positive population (undifferentiated cells) will show a distinct shift in fluorescence intensity compared to the KP-1 negative population (differentiated cells).

-

Troubleshooting

| Issue | Possible Cause | Solution |

| High background fluorescence in differentiated cells | Incomplete differentiation | Ensure differentiation protocols are optimized and validated with other markers. |

| Cell death leading to non-specific staining | Use a viability dye to exclude dead cells from the analysis. | |

| Weak or no signal in undifferentiated cells | Incorrect filter set on the microscope | Use a standard FITC/GFP filter set. |

| KP-1 degradation | Store the KP-1 stock solution protected from light and avoid repeated freeze-thaw cycles. | |

| Low probe concentration or short incubation time | Optimize the KP-1 concentration and incubation time for your specific cell line and culture conditions. | |

| Cell clumping during flow cytometry | Incomplete cell dissociation | Ensure a single-cell suspension is achieved. Consider adding DNase I to the dissociation buffer. |

Conclusion

This compound provides a robust and straightforward method for monitoring the pluripotency of human stem cells. Its simple staining protocol and clear distinction between undifferentiated and differentiated cells make it an ideal tool for routine quality control and for tracking the efficiency of differentiation protocols. By incorporating this compound into your workflow, you can enhance the reliability and reproducibility of your stem cell research.

Application Notes and Protocols for Kyoto Probe 1: A Fluorescent Tool for Quality Control of Pluripotent Stem Cell Cultures

Audience: Researchers, scientists, and drug development professionals.

Introduction

The maintenance of pluripotency is a critical aspect of human pluripotent stem cell (hPSC) research and development. Spontaneous differentiation within a culture can lead to variability in experimental outcomes and pose safety risks in therapeutic applications. Kyoto Probe 1 (KP-1) is a fluorescent probe that selectively identifies undifferentiated human embryonic stem cells (hESCs) and induced pluripotent stem cells (hiPSCs), making it a valuable tool for the quality control of PSC cultures.[1][2] This document provides detailed application notes and protocols for the use of KP-1 in assessing the pluripotency of hPSC cultures.

Principle of Action: The selectivity of KP-1 for pluripotent stem cells is based on the differential expression of ATP-binding cassette (ABC) transporters.[1][2] Undifferentiated hPSCs exhibit repressed expression of the ABCB1 (MDR1) and ABCG2 (BCRP) transporters.[1] These transporters are responsible for the efflux of KP-1 from the cell. In their absence, KP-1 is retained within the cytoplasm and localizes to the mitochondria of undifferentiated cells, resulting in bright green fluorescence. In contrast, differentiated cells express higher levels of ABCB1 and ABCG2, which actively pump KP-1 out of the cell, leading to significantly lower fluorescence.

Quantitative Data Summary

The following tables summarize the key specifications of this compound and provide a comparative overview of its fluorescence in different cell types.

Table 1: this compound (KP-1) Specifications

| Property | Value | Reference |

| Alternative Names | KP1, BioTracker™ 529 Green Pluripotent Stem Cell Dye | |

| Chemical Name | 9-(4-Fluorophenyl)-3-imino-3H-xanthen-6-amine trifluoroacetate | |

| Molecular Weight | 418.35 | |

| Excitation Maximum (λex) | 515 nm | |

| Emission Maximum (λem) | 529 nm | |

| Quantum Yield (φ) | 0.45 | |

| Cell Permeability | Yes | |

| Subcellular Localization | Mitochondria in undifferentiated iPS/ES cells | |

| Storage | Store at -20°C, protect from light |

Table 2: Comparative Fluorescence of this compound in Human Pluripotent and Differentiated Cells (Hypothetical Data for Illustrative Purposes)

| Cell Type | Pluripotency Status | Mean Fluorescence Intensity (MFI) (Arbitrary Units) |

| Human iPSCs | Pluripotent | 8500 |

| Human ESCs | Pluripotent | 8200 |

| Human Fibroblasts | Differentiated | 150 |

| hiPSC-derived Cardiomyocytes | Differentiated | 250 |

| hiPSC-derived Neural Stem Cells | Differentiated | 300 |

Note: The MFI values are hypothetical and for illustrative purposes to demonstrate the expected differential staining. Actual values will vary depending on the instrument, settings, and specific cell lines used.

Signaling Pathways and Experimental Workflows

Signaling Pathway of KP-1 Efflux

The differential retention of this compound is primarily governed by the expression of ABC transporters. In pluripotent stem cells, the expression of ABCB1 and ABCG2 is repressed, leading to probe accumulation. Upon differentiation, the expression of these transporters is upregulated, resulting in the active efflux of KP-1. The regulation of ABCB1 and ABCG2 in hPSCs is complex and can be influenced by various signaling pathways and microRNAs. For instance, in hESCs, the expression of ABCG2 mRNA is detectable, but the protein is often absent in the undifferentiated state. This translational repression is partly mediated by microRNAs such as hsa-miR-519c and hsa-miR-520h. Upon differentiation, the levels of these miRNAs decrease, allowing for the translation of ABCG2 protein.

References

Application Notes and Protocols: Combining Kyoto Probe 1 with other Pluripotency Markers for Robust Stem Cell Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate characterization of pluripotent stem cells (PSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), is fundamental for research, drug development, and regenerative medicine. Pluripotency is a dynamic state governed by a complex network of transcription factors and cell surface markers. While individual markers are indicative of pluripotency, a combination of markers provides a more robust and reliable assessment of the undifferentiated state.

Kyoto Probe 1 (KP-1) is a fluorescent probe that selectively stains the mitochondria of live human PSCs.[1] Its accumulation in undifferentiated cells is due to the low expression of ATP-binding cassette (ABC) transporters, such as ABCB1 and ABCG2, which are responsible for its efflux in differentiated cells.[1] This unique mechanism makes KP-1 a valuable tool for monitoring pluripotency in real-time.